MK-0941

Übersicht

Beschreibung

MK-0941 ist ein potenter, oral aktiver und allosterischer Aktivator der Glucokinase, einem Enzym, das eine entscheidende Rolle bei der Glukosehomöostase spielt. Es hat sich gezeigt, dass es bei der Behandlung von Typ-2-Diabetes durch Steigerung der Aktivität der Glucokinase und damit Verbesserung der glykämischen Kontrolle vielversprechend ist .

Wissenschaftliche Forschungsanwendungen

MK-0941 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Typ-2-Diabetes untersucht. Es hat sich gezeigt, dass es vielversprechend ist, die glykämische Kontrolle zu verbessern, indem es die Aktivität der Glucokinase steigert, die eine Schlüsselrolle im Glukosestoffwechsel spielt. Die Verbindung wurde in verschiedenen präklinischen und klinischen Studien untersucht und zeigte ihre Wirksamkeit bei der Senkung des Blutzuckerspiegels und Verbesserung der Insulinsensitivität .

Beispielsweise kann es als Werkzeugverbindung verwendet werden, um die Rolle der Glucokinase bei der Glukosehomöostase und ihrer Regulation in verschiedenen Geweben zu untersuchen .

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es an eine allosterische Stelle an der Glucokinase bindet und so ihre Aktivität erhöht. Diese Aktivierung führt zu einer Erhöhung der Umwandlung von Glukose zu Glucose-6-phosphat, dem ersten Schritt der Glykolyse. Durch die Steigerung der Glucokinase-Aktivität verbessert this compound die Glukoseaufnahme und -verwertung in Leber und Bauchspeicheldrüse, was zu einer besseren glykämischen Kontrolle führt .

Wirkmechanismus

Target of Action

MK-0941, also known as this compound mesylate, is a potent, orally active, and allosteric glucokinase activator . The primary target of this compound is glucokinase (GK) , a subtype of hexokinase . Glucokinase plays a pivotal role in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and as a mediator of hepatic glucose disposal .

Mode of Action

This compound interacts with the same region of the glucokinase enzyme that is commonly affected by naturally occurring glucokinase-activating mutations in humans . It activates glucokinase with EC50 values of 240 and 65 nM for recombinant human glucokinase in the presence of 2.5 and 10 mM glucose, respectively . This activation leads to an increase in insulin secretion, a reduction in hepatic glucose production, and an improvement in glycemic excursion .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway. Glucokinase catalyzes the ATP-dependent conversion of glucose to glucose 6-phosphate, the first and rate-limiting step of glycolysis . This process enhances insulin secretion in response to circulating blood glucose levels and facilitates glycogen storage and postprandial clearance of glucose from the bloodstream .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by rapid absorption and clearance from the blood. In both mice and dogs, oral doses of this compound reach maximum plasma levels within 1 hour and fall thereafter with a half-life of approximately 2 hours .

Result of Action

The administration of this compound leads to significant improvements in glycemic control. At Week 14 of a clinical study, A1C and 2-hour postmeal glucose improved significantly versus placebo with all this compound doses . This compound was associated with an increased incidence of hypoglycemia and elevations in triglycerides and blood pressure .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors such as diet. For instance, the administration of this compound in combination with other medications like insulin glargine can affect its action . Furthermore, the compound’s action may also be influenced by the patient’s metabolic state and the presence of other health conditions .

Vorbereitungsmethoden

Die Synthese von MK-0941 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktionen unter bestimmten Bedingungen. Die detaillierten Synthesewege und industriellen Produktionsmethoden sind firmeneigen und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die den Einsatz verschiedener Reagenzien und Katalysatoren beinhalten .

Analyse Chemischer Reaktionen

MK-0941 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung von reduzierten Derivaten führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .

Vergleich Mit ähnlichen Verbindungen

MK-0941 gehört zu einer Klasse von Verbindungen, die als Glucokinase-Aktivatoren bekannt sind. Zu anderen ähnlichen Verbindungen gehören Dorzagliatin und Piragliatin. Im Vergleich zu diesen Verbindungen hat this compound in Bezug auf seine Potenz und Wirksamkeit bei der Steigerung der Glucokinase-Aktivität einzigartige Eigenschaften gezeigt. Es wurde auch mit bestimmten Nebenwirkungen in Verbindung gebracht, wie z. B. Hypoglykämie und Erhöhungen der Triglyceride und des Blutdrucks .

Ähnliche Verbindungen

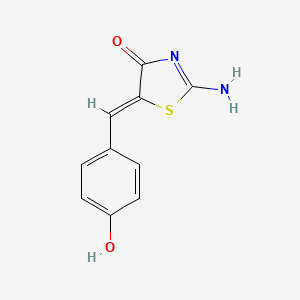

- Dorzagliatin

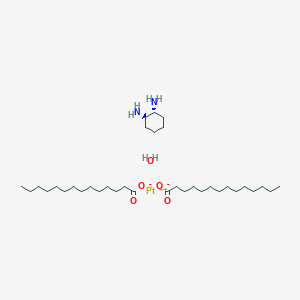

- Piragliatin

Der einzigartige Wirkmechanismus von this compound und seine potenziellen therapeutischen Vorteile machen es zu einer wertvollen Verbindung für die Forschung und Entwicklung im Bereich der Diabetesbehandlung .

Wenn Sie weitere Fragen haben oder detailliertere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

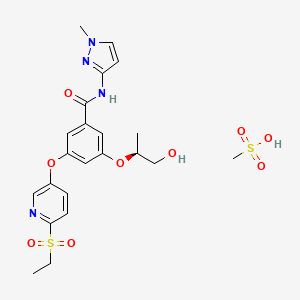

IUPAC Name |

3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDNRTWDGDJKSQ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)O[C@@H](C)CO.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137916-97-2 | |

| Record name | MK-0941 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137916972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0941 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OY2D8970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

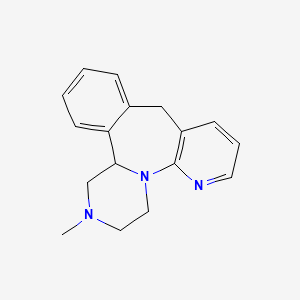

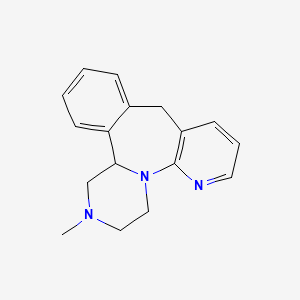

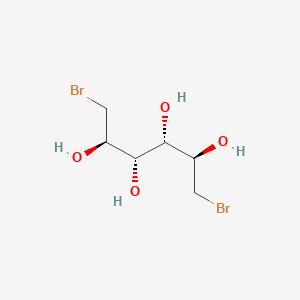

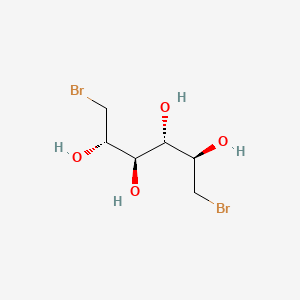

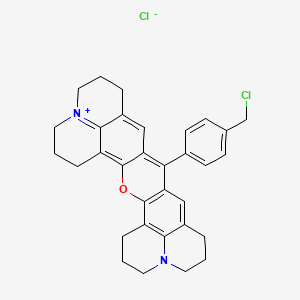

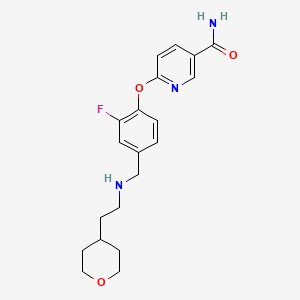

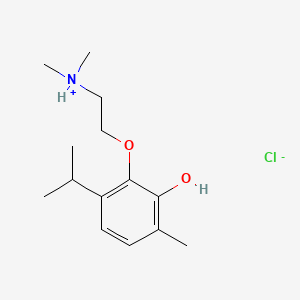

Feasible Synthetic Routes

Q1: How does MK-0941 interact with its target, glucokinase, and what are the downstream effects of this interaction?

A: this compound binds to the allosteric site of glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. [, ] This binding enhances GK's affinity for glucose, leading to a lower S0.5 for glucose (from 6.9 mM to 1.4 mM) and an increase in the maximum velocity of glucose phosphorylation. [] Consequently, this compound amplifies glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake by hepatocytes. []

Q2: What is the mechanism behind the glucose-lowering activity of this compound in animal models of type 2 diabetes?

A: this compound demonstrates significant glucose-lowering effects in various diabetic animal models, including C57BL/6J mice on a high-fat diet, db/db mice, and mice treated with a high-fat diet plus low-dose streptozotocin. [] This effect is attributed to its ability to enhance GK activity in pancreatic β-cells and hepatocytes, promoting insulin secretion and glucose uptake, respectively. []

Q3: What are the key pharmacokinetic properties of this compound observed in preclinical studies?

A: Preclinical studies in mice and dogs show that orally administered this compound is rapidly absorbed and eliminated from the bloodstream. [] Peak plasma concentrations are achieved within 1 hour of administration, followed by a rapid decline with an approximate half-life of 2 hours. [] These pharmacokinetic properties contribute to its short duration of action.

Q4: What are the potential benefits of the glucose-dependent activation profile of dorzagliatin compared to this compound?

A: Unlike this compound, which potently activates GK even at low glucose levels, dorzagliatin exhibits glucose-dependent activation. [] This suggests that dorzagliatin might have a lower risk of hypoglycemia compared to this compound. [] This difference in activation profiles could contribute to the improved safety profile observed with dorzagliatin in clinical trials.

Q5: Why did chronic treatment with this compound lead to diminished efficacy in clinical trials, and what potential mechanism was identified in preclinical studies?

A: Clinical trials with this compound revealed a decline in its efficacy over time. [, ] Preclinical studies in Goto-Kakizaki rats chronically treated with this compound suggested that disruptions in hepatic glucose metabolism might play a role. [] Specifically, increased glucose-6-phosphatase activity and decreased hepatic glucose utilization were observed, potentially counteracting the initial beneficial effects of this compound on glucose control. []

Q6: What is the significance of an efficient, large-scale synthesis for a compound like this compound?

A: Developing an efficient large-scale synthesis for this compound is crucial for advancing it as a potential drug candidate. [] The reported synthesis utilizes a highly selective mono-O-arylation and strategic protective group chemistry to achieve high yields and purity. [] This allows for sufficient quantities of this compound to be produced for preclinical and potentially clinical studies while ensuring the quality and purity of the compound.

Q7: How can IVIVC models be used in the development of extended-release formulations of this compound?

A: IVIVC models are valuable tools for guiding the development of modified-release formulations, including those for this compound. [] By establishing a mathematical relationship between in vitro dissolution profiles and in vivo plasma concentrations, these models allow researchers to predict the in vivo performance of different formulations based on their in vitro characteristics. [] This can streamline the formulation development process and potentially reduce the need for extensive in vivo studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.